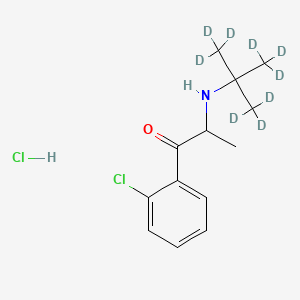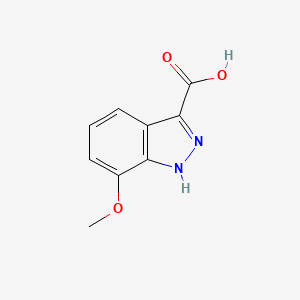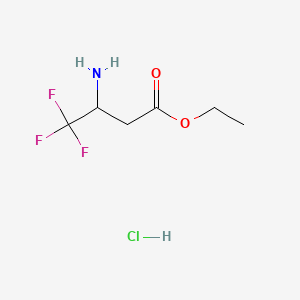
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used in various scientific studies due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride typically involves the nitration of benzylhydroxylamine followed by deuteration. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the incorporation of deuterium atoms. The final product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydroxylamine group can be oxidized to a nitroso group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation of the hydroxylamine group can produce nitroso compounds.
Wissenschaftliche Forschungsanwendungen
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stable isotope label in various analytical techniques.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can also act as a probe in various biochemical assays, helping to elucidate the function of enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-4-Nitrobenzylhydroxylamine Hydrochloride: The non-deuterated version of the compound.
O-Benzylhydroxylamine Hydrochloride: A similar compound with a benzyl group instead of a nitrobenzyl group.
O-tert-Butylhydroxylamine Hydrochloride: Contains a tert-butyl group instead of a nitrobenzyl group.
Uniqueness
O-4-Nitrobenzylhydroxylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and stability, making it a valuable tool in studies involving isotope effects and reaction mechanisms.
Eigenschaften
CAS-Nummer |
1794877-91-0 |
|---|---|
Molekularformel |
C7H9ClN2O3 |
Molekulargewicht |
210.647 |
IUPAC-Name |
O-[dideuterio-(2,3,5,6-tetradeuterio-4-nitrophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-12-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H/i1D,2D,3D,4D,5D2; |
InChI-Schlüssel |
LKCAFSOYOMFQSL-UNJHBGEESA-N |
SMILES |
C1=CC(=CC=C1CON)[N+](=O)[O-].Cl |
Synonyme |
O-[(4-nitrophenyl)methyl]hydroxylamine-d6 Hydrochloride; p-Nitrobenzyloxyamine-d6 Hydrochloride; O-(p-Nitrobenzyl)hydroxylamine-d6 Monohydrochloride; 4-Nitrobenzyloxyamine-d6 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]hexanoic acid;hydrochloride](/img/structure/B585999.png)










